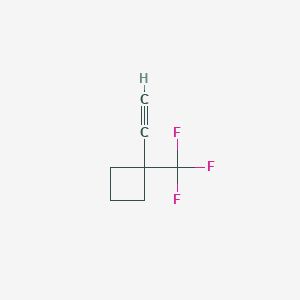
1-ethynyl-1-(trifluoromethyl)cyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethynyl-1-(trifluoromethyl)cyclobutane (ETFCB) is a cyclic compound with a four-membered ring that contains an ethynyl group and a trifluoromethyl group. It is a non-aromatic compound and is of great interest due to its unique structural features. ETFCB has been extensively studied in recent years due to its potential applications in various scientific research fields.
科学研究应用
1-ethynyl-1-(trifluoromethyl)cyclobutane has been studied for its potential applications in a variety of scientific research fields. For example, it has been used as a model compound for the study of the mechanism of action of cyclobutane-containing molecules. Additionally, it has been used as a probe for the study of the conformational preferences of cyclobutane derivatives. This compound has also been used as a building block for the synthesis of more complex molecules. Furthermore, it has been used as a catalyst in the synthesis of various compounds, such as pharmaceuticals and natural products.
作用机制
The mechanism of action of 1-ethynyl-1-(trifluoromethyl)cyclobutane is not fully understood. However, it is believed that the trifluoromethyl group is responsible for the compound’s unique properties. It is believed that the trifluoromethyl group is able to interact with other molecules due to its increased electronegativity, leading to the formation of new bonds. Additionally, the trifluoromethyl group is believed to be able to stabilize the cyclobutane ring, leading to increased stability.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some antifungal activity in vitro. Additionally, it has been shown to have some antioxidant activity in vitro. Furthermore, it has been shown to have some inhibitory activity against certain enzymes, such as cyclooxygenase and lipoxygenase.
实验室实验的优点和局限性
1-ethynyl-1-(trifluoromethyl)cyclobutane is a useful tool for laboratory experiments due to its unique structural features. It is a non-aromatic compound and is relatively stable, making it suitable for use in a variety of experiments. Additionally, its trifluoromethyl group allows for the formation of new bonds with other molecules, making it a useful building block for the synthesis of more complex molecules. However, this compound is relatively expensive to obtain and is not widely available, making it difficult to use in large-scale experiments.
未来方向
There are a number of potential future directions for 1-ethynyl-1-(trifluoromethyl)cyclobutane. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be conducted to explore the compound’s potential applications in various scientific research fields. Furthermore, further research could be conducted to explore the compound’s biochemical and physiological effects. Finally, further research could be conducted to explore the compound’s potential as a catalyst in the synthesis of various compounds.
合成方法
The synthesis of 1-ethynyl-1-(trifluoromethyl)cyclobutane is typically achieved through a two-step process. The first step involves the formation of an ethynyl-substituted cyclobutane by the reaction of 2-bromo-2-methylpropane and an alkynyl halide in the presence of a base. The second step involves the substitution of the bromine atom with a trifluoromethyl group. This is accomplished by treating the ethynyl-substituted cyclobutane with trifluoromethanesulfonic acid (TFSA) in the presence of a base.
属性
IUPAC Name |
1-ethynyl-1-(trifluoromethyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3/c1-2-6(4-3-5-6)7(8,9)10/h1H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZIPJUQQGGUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

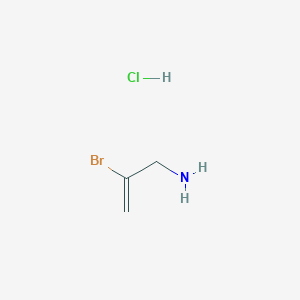
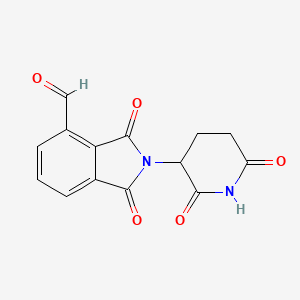
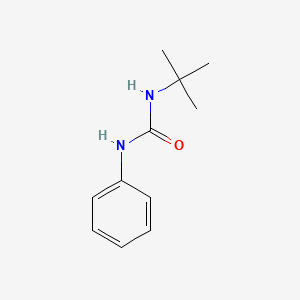


![tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B6603392.png)

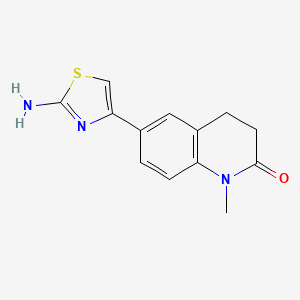

![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B6603431.png)
![5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione](/img/structure/B6603438.png)
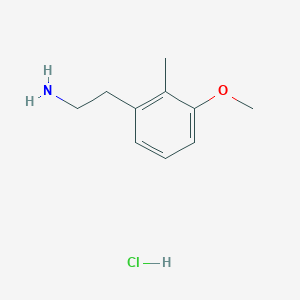
![tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate](/img/structure/B6603476.png)
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide hydrochloride](/img/structure/B6603484.png)